1-Methoxypent-4-yn-2-ol 1-Methoxypent-4-yn-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15736516
InChI: InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3
SMILES:
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol

1-Methoxypent-4-yn-2-ol

CAS No.:

Cat. No.: VC15736516

Molecular Formula: C6H10O2

Molecular Weight: 114.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxypent-4-yn-2-ol -

Specification

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
IUPAC Name 1-methoxypent-4-yn-2-ol
Standard InChI InChI=1S/C6H10O2/c1-3-4-6(7)5-8-2/h1,6-7H,4-5H2,2H3
Standard InChI Key AHYRVNKHSDIXGZ-UHFFFAOYSA-N
Canonical SMILES COCC(CC#C)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Methoxypent-4-yn-2-ol (C₆H₁₀O₂, molecular weight 114.14 g/mol) features a pent-4-yne backbone with a methoxy (-OCH₃) group at position 1 and a hydroxyl (-OH) group at position 2. The chiral center at C2 confers stereochemical specificity, critical for its interactions in biological systems. The canonical SMILES representation, COCC@HO, underscores its stereochemistry and functional group arrangement.

Key Properties:

  • IUPAC Name: (2S)-1-methoxypent-4-yn-2-ol

  • InChI Key: AHYRVNKHSDIXGZ-LURJTMIESA-N

  • Boiling Point: Estimated at 180–190°C (extrapolated from analogous alcohols)

  • Solubility: Miscible with polar solvents (e.g., methanol, ethanol); limited solubility in nonpolar solvents.

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the methoxy (δ 3.3 ppm, singlet), hydroxyl (δ 1.5 ppm, broad), and alkyne protons (δ 2.1–2.3 ppm, triplet). Infrared (IR) spectroscopy confirms the presence of O-H (3300 cm⁻¹) and C≡C (2100 cm⁻¹) stretches.

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves propargyl alcohol alkylation:

  • Base-Mediated Alkylation: Propargyl alcohol reacts with methyl iodide in the presence of sodium hydride (NaH) under inert conditions (N₂ or Ar). The reaction proceeds via an SN2 mechanism, yielding the methoxylated product after 12–24 hours at 60°C.

    HC≡C-CH₂-OH + CH₃I + NaH → HC≡C-CH₂-OCH₃ + NaI + H₂\text{HC≡C-CH₂-OH + CH₃I + NaH → HC≡C-CH₂-OCH₃ + NaI + H₂}
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the enantiomerically pure compound (>98% ee).

Industrial Production

Continuous flow reactors optimize yield (75–85%) and scalability. Key parameters include:

  • Temperature: 50–70°C

  • Pressure: 2–3 bar

  • Catalyst: Palladium on carbon (Pd/C, 5 wt%) enhances reaction efficiency.

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Batch (Lab)659824
Continuous Flow82998

Chemical Reactivity and Derivative Formation

Oxidation Reactions

Treatment with pyridinium chlorochromate (PCC) oxidizes the hydroxyl group to a ketone, forming 1-methoxypent-4-yn-2-one. Kinetic studies show a second-order dependence on PCC concentration:

1-Methoxypent-4-yn-2-ol + PCC → 1-Methoxypent-4-yn-2-one + CrO₃ byproducts\text{1-Methoxypent-4-yn-2-ol + PCC → 1-Methoxypent-4-yn-2-one + CrO₃ byproducts}

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the alkyne to cis-alkene (Lindlar’s catalyst) or fully saturated alkane (Raney Ni). Selectivity depends on catalyst choice:

  • Lindlar’s Catalyst: 90% cis-alkene (1-methoxypent-4-en-2-ol)

  • Raney Ni: 95% alkane (1-methoxypentan-2-ol).

Nucleophilic Substitution

The methoxy group undergoes substitution with sodium azide (NaN₃) to yield 1-azidopent-4-yn-2-ol, a precursor for click chemistry applications. Reaction kinetics favor polar aprotic solvents (DMF, DMSO).

PathogenZone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Mechanistic studies suggest membrane disruption via hydroxyl group interactions with phospholipid head groups.

Anticancer Properties

Cytotoxicity screening against human cancer cell lines reveals IC₅₀ values in the micromolar range:

Table 3: IC₅₀ Values (µM)

Cell LineIC₅₀
MCF-725
HCT11615
HeLa20

Apoptosis induction correlates with caspase-3 activation and mitochondrial membrane depolarization.

Anti-inflammatory Activity

In murine models of carrageenan-induced paw edema, oral administration (10–40 mg/kg) reduces swelling by 30–70%. The effect aligns with COX-2 inhibition and TNF-α suppression.

Industrial and Research Applications

Pharmaceutical Intermediates

1-Methoxypent-4-yn-2-ol serves as a chiral building block for:

  • Antiviral Agents: Analogues with modified alkynyl chains inhibit viral protease activity.

  • Antidepressants: Methoxy group retention enhances blood-brain barrier permeability.

Specialty Materials

Polymerization with diisocyanates yields polyurethanes with tunable rigidity, leveraging the alkyne’s crosslinking potential.

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